molecular formula C22H14N4O2S B2733208 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 865287-43-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No. B2733208
M. Wt: 398.44
InChI Key: LTRWOPHBDJBIBD-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a thiophene ring. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Potential

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives have been explored for their potential in antimicrobial and antifungal applications. A series of compounds, synthesized and screened for in vitro activities, showed promising results against various bacterial and fungal species. These compounds were characterized through various spectroscopic methods, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Pyrolytic Transformations for Chemical Synthesis

Research into the pyrolysis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has revealed a method for the formation of various compounds, including carbon dioxide, hydrogen sulfide, and benzonitrile, among others. This study provides insights into the mechanisms of chemical transformations and the potential for synthesizing novel compounds (Atalla, Bakhite, Hussein, & El-Deans, 1996).

Anticancer Activity

The anticancer evaluation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has been conducted, with some compounds showing moderate to excellent activity against various cancer cell lines. This research points to the potential of these compounds in developing new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimycobacterial Agents

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, related structurally to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide, have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This study adds to the growing body of evidence supporting the role of quinoline derivatives in antimycobacterial therapy (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Therefore, without specific studies on “N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide”, it’s difficult to provide accurate information. As a general rule, all chemicals should be handled with appropriate safety precautions.


Future Directions

The future research directions would likely involve further studies on the synthesis, characterization, and biological activities of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide” and its derivatives. These could include exploring its potential uses in medicinal chemistry and other fields.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This analysis is based on the general characteristics of its structural components and does not represent a comprehensive analysis of the specific compound.


properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2S/c27-20(24-22-26-25-21(28-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-29-19)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRWOPHBDJBIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

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